(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine
Description
(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine is a chiral benzofuran-derived amine with a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . Its CAS registry number is 1269946-02-2, and it features a methoxy substituent at the 5-position of the benzofuran ring, a methylpropylamine side chain, and an (R)-configured stereocenter.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(1R)-1-(5-methoxy-1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H17NO2/c1-8(2)13(14)12-7-9-6-10(15-3)4-5-11(9)16-12/h4-8,13H,14H2,1-3H3/t13-/m1/s1 |
InChI Key |
NJAZKODBXCPFTE-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC2=C(O1)C=CC(=C2)OC)N |
Canonical SMILES |
CC(C)C(C1=CC2=C(O1)C=CC(=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including (1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine, often involves complex chemical reactions. One common method is the free radical cyclization cascade, which is an excellent technique for constructing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and higher yields .
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of benzofuran derivatives include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran-2-carboxylic acid, while reduction could produce benzofuran-2-ylmethanol.
Scientific Research Applications
(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The compound’s closest analogs involve substitutions at the benzofuran 5-position or alterations to the amine side chain. Below is a comparative analysis based on the provided evidence:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Substituent (Benzofuran 5-position) | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine | 1269946-02-2 | Methoxy (-OCH₃) | 219.28 | (R)-configuration; methylpropylamine side chain |
| (1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine | 633701-50-5 | Chloro (-Cl) | 223.70 | (S)-configuration; same side chain |
| (1S)-1-(5-Bromo-3-fluorophenyl)-2-methylpropylamine | Not provided | Bromo (-Br), Fluoro (-F) | Not provided | Aryl ring instead of benzofuran; halogenated |
| (1R)-1-(4-Fluorophenyl)-2-methylpropylamine HCl | 1213827-41-8 | Fluoro (-F) on phenyl ring | 231.71 (HCl salt) | Phenyl instead of benzofuran; hydrochloride salt |
Key Observations:
Substituent Effects :
- Methoxy (-OCH₃) : Electron-donating group; may enhance solubility and metabolic stability compared to halogens .
- Chloro (-Cl)/Bromo (-Br) : Electron-withdrawing groups; could increase receptor binding affinity but reduce metabolic half-life .
- Fluoro (-F) : Small and lipophilic; often improves bioavailability and blood-brain barrier penetration .
Stereochemistry :
- The (R)-configuration in the target compound may confer distinct receptor selectivity compared to the (S)-isomer of the 5-chloro analog .
Table 2: Hypothetical Receptor Binding Affinities (Inferred from Structural Trends)
| Compound | Serotonin Receptor (Ki, nM)* | Dopamine Receptor (Ki, nM)* | Metabolic Stability (t₁/₂, h)* |
|---|---|---|---|
| Target Compound (5-OCH₃, R-config) | ~50–100 | ~200–500 | 3–5 |
| 5-Chloro Analog (5-Cl, S-config) | ~10–30 | ~100–300 | 1–2 |
| 4-Fluorophenyl Derivative (HCl salt) | ~500–1000 | ~50–150 | 6–8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
